2-Pyrrolidinecarboxamide, 4,4-difluoro-
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Overview
Description
4,4-Difluoro-l-prolinamide: is an organic compound with the molecular formula C5H9ClF2N2O . It is a derivative of proline, a naturally occurring amino acid, and features two fluorine atoms at the 4-position of the pyrrolidine ring. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4,4-difluoro-l-prolinamide typically begins with 3,3,4,4-tetrafluoropyrrolidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of 4,4-difluoro-l-prolinamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,4-difluoro-l-prolinamide can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major products are 4,4-difluoro-l-proline and ammonia.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of cyanopyrrolidine-based dipeptidyl peptidase IV inhibitors, which are potential therapeutic agents for diabetes .
Biology and Medicine:
- Investigated for its potential use in the development of enzyme inhibitors and other bioactive molecules .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The primary mechanism of action involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-IV, 4,4-difluoro-l-prolinamide can help regulate blood sugar levels .
Comparison with Similar Compounds
4,4-Difluoropyrrolidine-2-carboxamide: Similar structure but lacks the amide group.
N-Boc-4,4-difluoro-l-proline: A protected form used in peptide synthesis.
Uniqueness:
- The presence of two fluorine atoms at the 4-position of the pyrrolidine ring makes 4,4-difluoro-l-prolinamide unique. This structural feature enhances its stability and reactivity compared to other proline derivatives .
Properties
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDZPQIZLYLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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